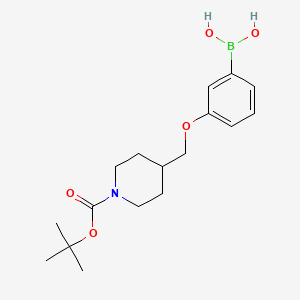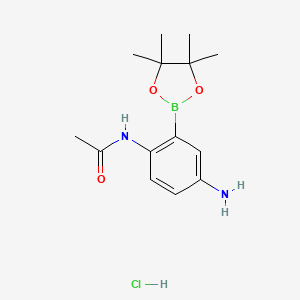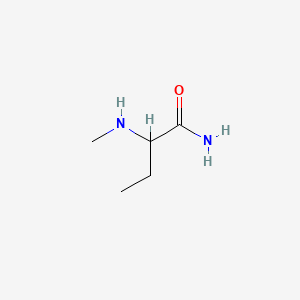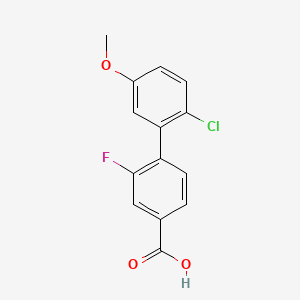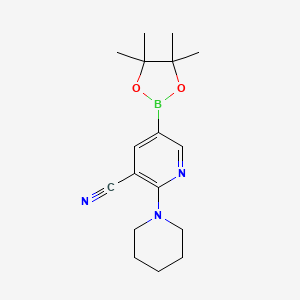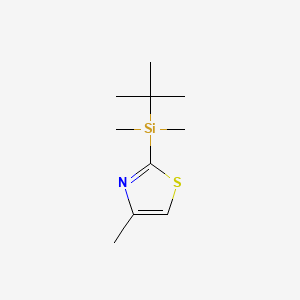
1-Boc-4-fluoro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-fluoro-1H-indazole, also known as tert-butyl 4-fluoroindazole-1-carboxylate, is a fluorinated indazole heterocyclic aromatic compound . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . This compound can readily be further functionalized via nucleophilic aromatic substitution reactions .
Synthesis Analysis
The synthesis of 1-Boc-4-fluoro-1H-indazole involves several steps . The process starts with 2-(methylamino)benzonitrile forming an N-H ketimine species. This is followed by a Cu(OAc)2-catalyzed reaction to form an N-N bond in DMSO under an O2 atmosphere .
Molecular Structure Analysis
The molecular formula of 1-Boc-4-fluoro-1H-indazole is C12H13FN2O2 . It has a molecular weight of 236.25 g/mol . The InChI code for this compound is 1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 .
Chemical Reactions Analysis
1-Boc-4-fluoro-1H-indazole can be further functionalized via nucleophilic aromatic substitution reactions . It’s a versatile building block used for the synthesis of semiconducting molecules and polymers in the application of OLEDs and OPVs .
Physical And Chemical Properties Analysis
1-Boc-4-fluoro-1H-indazole is a yellow-green powder/crystals . It has a melting point of 130 °C - 134 °C .
Scientific Research Applications
Medicinal Applications
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Synthesis of Indazoles
1H-indazoles can be synthesized through various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Dye-Sensitized Solar Cells (DSSCs)
Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) .
Coordination to Metal Centre
Owing to the pyrazole moiety, 4-fluoro-1H-indazole can coordinate to metal centre (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .
HIV Protease Inhibitors
Biologically active compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .
Serotonin Receptor Antagonists
Indazole fragments are also used in the production of serotonin receptor antagonists .
Aldol Reductase Inhibitors
Indazole fragments are used in the synthesis of aldol reductase inhibitors .
Acetylcholinesterase Inhibitors
Indazole fragments are used in the synthesis of acetylcholinesterase inhibitors .
Mechanism of Action
- The primary target of 1-Boc-4-fluoro-1H-indazole is not explicitly mentioned in the available literature. However, indazole-containing heterocyclic compounds often exhibit diverse pharmacological activities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
- The fluorine group in 1-Boc-4-fluoro-1H-indazole can influence its interactions with other molecules. For instance, it can coordinate with metal centers (such as Ir, Ln, and Eu) to form photosensitizers, facilitating ligand-to-metal energy transfer processes .
Target of Action
Mode of Action
Its potential lies in its unique structural features, which warrant exploration in drug discovery and development . 🌟
Safety and Hazards
The safety information for 1-Boc-4-fluoro-1H-indazole includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles .
properties
IUPAC Name |
tert-butyl 4-fluoroindazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJFERPCGZDBQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

